Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine
Description
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is an organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activities .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-6-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChI Key |
LGZBMTRATKHPNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitroso group.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is part of a broader class of tetrahydroquinoline derivatives that have shown significant promise in medicinal chemistry. These compounds are being investigated for their potential use in treating various diseases.
Neurodegenerative Diseases
Research indicates that tetrahydroquinoline derivatives can exhibit neuroprotective properties. For instance, compounds derived from this class have been evaluated for their efficacy in treating neurodegenerative diseases such as Alzheimer's disease. They have been shown to influence the proliferation of rat mesenchymal stem cells and possess antifungal properties .
Anticancer Activity
Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For example, N-(tetrahydroquinolin-1-yl) amide compounds have been identified as inhibitors of NF-κB, a key factor in cancer progression . Additionally, various derivatives have demonstrated activity against human breast carcinoma cell lines, leading to morphological changes indicative of apoptosis .
Cardiovascular Health
Some tetrahydroquinoline derivatives are being explored for their antiarrhythmic properties. The structural modifications in these compounds may lead to improved efficacy in managing heart rhythm disorders .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various methods that allow for the generation of different analogs with specific biological activities. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure can enhance or alter the pharmacological effects.
Synthetic Pathways
Recent advancements in synthetic methodologies have facilitated the efficient production of tetrahydroquinoline derivatives. Techniques such as microwave-assisted synthesis and one-pot reactions have been employed to yield high-purity compounds with significant biological activities .
Case Studies on Activity Enhancement
A study illustrated that specific substitutions on the tetrahydroquinoline scaffold could lead to enhanced binding affinities for various biological targets, including opioid receptors . This highlights the importance of SAR in developing more potent derivatives.
Potential Therapeutic Uses
The therapeutic applications of this compound extend beyond cancer and neurodegeneration:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections .
- Anti-inflammatory Effects : Research has suggested that certain tetrahydroquinoline compounds may possess anti-inflammatory effects, providing a basis for their use in inflammatory diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar bicyclic structure but differs in its functional groups.
Dimethylamine: A simpler amine with a different structure and reactivity.
Quinoline: A related compound with a different ring structure and chemical properties.
Uniqueness
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is unique due to its specific combination of the tetrahydroquinoline core and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Tetrahydroquinolines
Tetrahydroquinolines are bicyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including antimicrobial , anticancer , and anti-inflammatory effects. The structure of tetrahydroquinolines allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values in the low micromolar range for several derivatives, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 0.28 |
| Compound B | HCT-116 (colon cancer) | 0.16 |
| Compound C | A549 (lung cancer) | 0.48 |
The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases (G2/M phase), which are critical for halting cancer progression .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that certain tetrahydroquinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including neurodegenerative disorders. Tetrahydroquinoline derivatives have been shown to suppress inflammatory responses in vitro. For example, compounds have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced models .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives found that specific modifications at the nitrogen atom significantly enhanced potency against breast and colon cancer cell lines. The most effective derivatives exhibited IC50 values below 0.3 µM .
- Antimicrobial Efficacy : In a screening of tetrahydroquinoline derivatives against common bacterial strains, several compounds demonstrated minimum inhibitory concentrations (MICs) in the micromolar range, indicating promising leads for antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many tetrahydroquinoline derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : These compounds can modulate receptor activity related to inflammation and apoptosis pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death .
Q & A
Q. What synthetic routes are most effective for producing dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine, and how is purity validated?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of tetrahydroquinoline precursors. For example, intermediate amines (e.g., 1,2,3,4-tetrahydroquinolin-6-amine) are reacted with dimethylamine derivatives in the presence of reducing agents like LiAlH4 or NaBH4 . Purity is validated using HPLC (e.g., 99.6% purity reported in one synthesis) and spectroscopic methods (¹H NMR, ESI-MS) to confirm molecular weight and structural integrity. Key NMR signals include aromatic protons (δ 6.2–6.6 ppm) and dimethylamino group protons (δ 2.1–2.6 ppm) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : ¹H NMR and ESI-MS are critical. For example, ¹H NMR distinguishes aromatic protons from aliphatic chain environments, while ESI-MS confirms the molecular ion peak (e.g., m/z 234 [MH⁺] for a related compound) . Advanced characterization may include 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
Q. What safety precautions are required during handling?
- Methodological Answer : Use PPE (gloves, lab coats, eye protection) and work in a fume hood. The compound’s derivatives are classified as harmful (H302, H312, H332) . Avoid inhalation/ingestion and store in sealed containers under inert gas. Toxicity data should be cross-referenced with structurally similar amines (e.g., acute oral toxicity LD50 ~300 mg/kg in rodents) .
Advanced Research Questions
Q. How does the dimethylamino substituent affect binding affinity in receptor-targeted studies?
- Methodological Answer : The dimethylamino group enhances lipophilicity and hydrogen-bonding potential. In CXCR4 antagonist studies, substituents at the 6-position of tetrahydroquinoline derivatives influence receptor interaction. Computational docking (e.g., AutoDock Vina) paired with SPR assays can quantify binding kinetics. Compare analogs with pyrrolidinyl or piperidinyl groups to isolate dimethylamino effects .
Q. What strategies resolve contradictions in synthetic yields across studies?
- Methodological Answer : Discrepancies in yields (e.g., 15% vs. 85% for similar routes) may arise from reaction conditions (solvent, temperature, catalyst). Systematic optimization using DoE (Design of Experiments) can identify critical variables. For example, LiAlH4 reduction in THF at 0°C vs. RT impacts byproduct formation . Purity checks via TLC/HPLC at intermediate steps are essential.
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce stereochemistry. For instance, (S)-5,6,7,8-tetrahydroquinolin-8-amine derivatives are synthesized using enantioselective hydrogenation . X-ray crystallography or chiral HPLC validates enantiomeric excess (>98% ee) .
Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen inhibitory activity at 10 µM. Follow up with IC50 determination via radiometric or fluorescence-based assays. Positive controls (e.g., staurosporine) and ATP competition studies confirm mechanism .
Data Analysis & Optimization
Q. How do electronic effects of substituents impact electrochemical properties?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox potentials. Electron-donating groups (e.g., dimethylamino) lower oxidation potentials, enhancing stability in radical intermediates. Compare with nitro- or fluoro-substituted analogs to quantify Hammett σ values .
Q. What computational methods predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
